![molecular formula C10H8N8O2S B263292 5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B263292.png)
5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a unique combination of functional groups, including a nitro group, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the triazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate amine with sodium azide under thermal conditions.
Coupling Reactions: The final step involves coupling the triazole and tetraazole rings through a sulfanyl linkage, typically using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic reagents such as nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products
Reduction: Formation of 5-({3-amino-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole.
Oxidation: Formation of various oxidation products depending on the specific conditions.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biology
Antimicrobial Agents:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Medicine
Drug Development: The compound can be used as a lead compound in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell death. The triazole and tetraazole rings can interact with enzymes and proteins, inhibiting their function and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetrazole
- **5-({3-amino-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-tetraazole
- **5-({3-nitro-1-methyl-1H-1,2,4-triazol-5-yl}sulfanyl)-1-phenyl-1H-imidazole
Uniqueness
The uniqueness of 5-[(1-METHYL-3-NITRO-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-1-PHENYL-1H-1,2,3,4-TETRAZOLE lies in its combination of functional groups, which confer unique chemical and biological properties. The presence of both nitro and sulfanyl groups allows for diverse chemical reactivity, while the triazole and tetraazole rings provide structural stability and the potential for interaction with biological targets.
Properties
Molecular Formula |
C10H8N8O2S |
|---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C10H8N8O2S/c1-16-9(11-8(13-16)18(19)20)21-10-12-14-15-17(10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
JWHHPGARBVYUFX-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


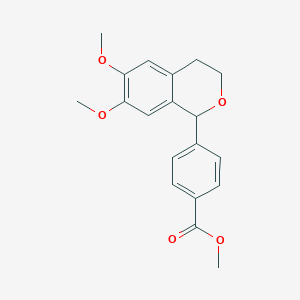
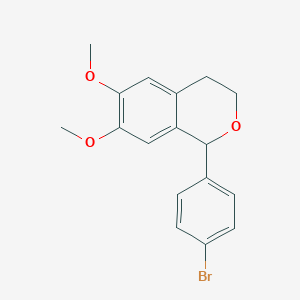
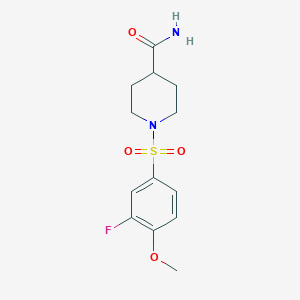
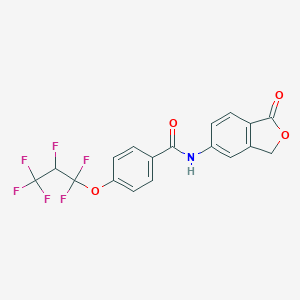
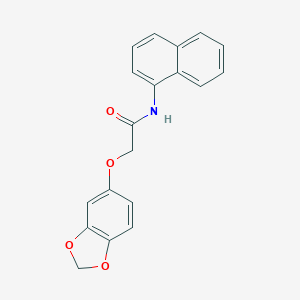
![N-{3-METHOXY-4-[3-(MORPHOLIN-4-YL)PROPOXY]PHENYL}ADAMANTANE-1-CARBOXAMIDE](/img/structure/B263238.png)
![N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)methyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263242.png)
![N-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B263244.png)
![3-(4-CHLOROPHENYL)-2-[(9H-PURIN-6-YLSULFANYL)METHYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B263245.png)
![2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline](/img/structure/B263246.png)
![6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B263250.png)
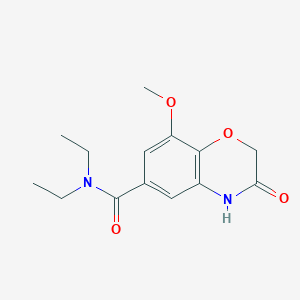
![1-{1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}ethanone](/img/structure/B263255.png)
![2-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B263256.png)
